![molecular formula C20H32I2O2 B584466 1,4-Bis(heptyloxy)-2,5-diiodobenzene CAS No. 149762-42-5](/img/structure/B584466.png)
1,4-Bis(heptyloxy)-2,5-diiodobenzene
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Description
“1,4-Bis(heptyloxy)-2,5-diiodobenzene” likely refers to a compound with a benzene ring (a hexagonal ring of carbon atoms) at its core. This benzene ring is substituted at the 1 and 4 positions with heptyloxy groups (chains of seven carbon atoms, attached through an oxygen atom), and at the 2 and 5 positions with iodine atoms .
Molecular Structure Analysis
The molecular structure would be based on the benzene ring, a planar, cyclic molecule with resonance structures. The heptyloxy groups would likely provide a degree of flexibility to the molecule, while the iodine atoms would be relatively heavy and could potentially be involved in halogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by the presence of the iodine atoms and the heptyloxy groups. The iodine atoms would likely make the compound relatively heavy and could potentially influence its boiling and melting points. The heptyloxy groups could potentially make the compound somewhat hydrophobic .Mechanism of Action
The mechanism of action would depend on the context in which the compound is used. For example, if it were used as a drug, the mechanism would depend on the biological target. If it were used as a reagent in a chemical reaction, the mechanism would depend on the other reactants and the reaction conditions .
Future Directions
properties
IUPAC Name |
1,4-diheptoxy-2,5-diiodobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32I2O2/c1-3-5-7-9-11-13-23-19-15-18(22)20(16-17(19)21)24-14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXNRQPADFWSHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC(=C(C=C1I)OCCCCCCC)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32I2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692930 |
Source
|
Record name | 1,4-Bis(heptyloxy)-2,5-diiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(heptyloxy)-2,5-diiodobenzene | |
CAS RN |
149762-42-5 |
Source
|
Record name | 1,4-Bis(heptyloxy)-2,5-diiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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